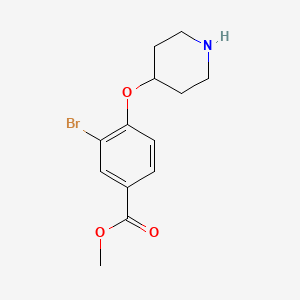

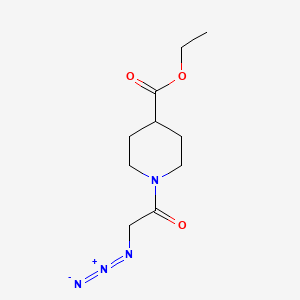

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester

Vue d'ensemble

Description

The compound “3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester” is likely a brominated benzoic acid derivative. Benzoic acid derivatives are commonly used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can typically be synthesized through various methods such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the “benzoic acid” part of the name), a bromine atom (from “3-Bromo”), a piperidine ring (from “piperidin-4-yloxy”), and a methyl ester group (from “methyl ester”) .Chemical Reactions Analysis

Benzoic acid derivatives, including brominated ones, can undergo a variety of reactions. These include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, brominated compounds tend to have higher densities and boiling points than their non-brominated counterparts .Applications De Recherche Scientifique

Synthesis and Characterization The synthesis and characterization of compounds related to 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester involve various methodologies aiming at the development of new chemical entities with potential applications. The process usually starts from simple precursors, undergoing bromination, oxidation, and esterification to achieve the desired ester derivatives. These compounds are often characterized by NMR, IR, and mass spectrometry to confirm their structure. For example, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin demonstrates a typical procedure involving bromination, followed by oxidation and esterification, yielding a compound in a total yield of 66.4% (Zha Hui-fang, 2011).

Chemical Reactivity and Derivative Formation The reactivity of these esters is explored for the development of more complex molecules. For instance, N-Benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, obtained from amino acid derivatives, can be cyclized diastereoselectively in the presence of Lewis acids to give substituted piperidines. This showcases the versatility of such esters in synthesizing diverse piperidine derivatives with potential pharmaceutical applications (S. Laschat, R. Fröhlich, B. Wibbeling, 1996).

Intermediates in Organic Synthesis These ester derivatives serve as key intermediates in the synthesis of compounds with pharmacological interest. The preparation and structural determination of piperidinedione derivatives, for example, highlight their role as intermediates in the synthesis of natural products and compounds with pharmacological relevance. The study of their reactivity further contributes to the development of therapeutic agents for various disorders (Samir Ibenmoussa et al., 1998).

Pharmacological Potential The exploration of the pharmacological potential of these compounds involves assessing their activity against various targets. For instance, halogenated 4-(phenoxymethyl)piperidines synthesized as potential δ receptor ligands have shown promising results in in vitro receptor binding assays, indicating their potential as probes for in vivo tomographic studies of σ receptors. This highlights the importance of these compounds in developing new diagnostic and therapeutic tools (R. Waterhouse et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-bromo-4-piperidin-4-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWPERPOHJNFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)

![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)